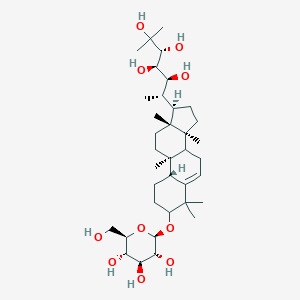

Momorcharaside B

Description

Structure

3D Structure

Properties

CAS No. |

134886-64-9 |

|---|---|

Molecular Formula |

C36H62O10 |

Molecular Weight |

654.9 g/mol |

IUPAC Name |

(3R,4R,5S,6S)-2-methyl-6-[(9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol |

InChI |

InChI=1S/C36H62O10/c1-18(25(38)28(41)30(43)33(4,5)44)19-13-14-36(8)23-11-9-20-21(34(23,6)15-16-35(19,36)7)10-12-24(32(20,2)3)46-31-29(42)27(40)26(39)22(17-37)45-31/h9,18-19,21-31,37-44H,10-17H2,1-8H3/t18-,19+,21-,22+,23?,24?,25-,26+,27-,28+,29+,30+,31-,34+,35+,36-/m0/s1 |

InChI Key |

BQQVUJRUVFZIJJ-MCUCJKLQSA-N |

SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |

Synonyms |

momorcharaside B |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Momorcharaside B

Natural Sources and Distribution

Momorcharaside B is primarily found in Momordica charantia, a vine belonging to the family Cucurbitaceae. wikipedia.orgresearchgate.netnih.govresearchgate.net

Momordica charantia (Bitter Melon) Botanical Origins

Momordica charantia is believed to have originated in the Old World tropics, with possible centers of domestication in India or Southeast Asia. feedipedia.orguaic.ro It has a long history of cultivation in these regions for both food and traditional medicine. researchgate.netfeedipedia.orguaic.ro The plant is now widely distributed and naturalized across tropical and subtropical regions globally, including Asia, Africa, the Caribbean, and South America. wikipedia.orgresearchgate.netfeedipedia.orguaic.rorain-tree.compicturethisai.commdpi.com It is a vigorous, tendril-bearing annual vine. researchgate.netmissouribotanicalgarden.org

Distribution within Plant Tissues (e.g., Fruit, Leaf, Seed)

This compound has been isolated from different parts of the Momordica charantia plant. Notably, it has been identified in the seeds of Momordica charantia. rain-tree.comnih.govresearchgate.netresearchgate.netresearchgate.net Bioactive compounds, including glycosides like this compound, have also been isolated from the fruits and leaves of Momordica charantia. mdpi.comresearchgate.net

Data on the distribution of this compound within different plant tissues:

| Plant Part | Presence of this compound | Source |

|---|---|---|

| Seeds | Identified | rain-tree.comnih.govresearchgate.netresearchgate.netresearchgate.net |

| Fruits | Isolated among bioactive compounds | mdpi.comresearchgate.net |

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of this compound from Momordica charantia typically involves extraction followed by various chromatographic separation techniques.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a key technique used in the isolation and analysis of compounds like this compound from Momordica charantia. researchgate.netmdpi.com Reversed-phase HPLC is commonly employed for the chromatographic separation of triterpenoids and their glycosides. researchgate.netmdpi.com For instance, a reversed-phase BEH RP-18 column was used for chromatographic separation in one study, utilizing a gradient elution with mobile phases consisting of aqueous formic acid and acetonitrile. mdpi.com HPLC coupled with detectors such as UV or evaporative light scattering detection (ELSD) is effective for detecting these compounds. researchgate.net

Solid-Phase Extraction (SPE) Integration

Solid-phase extraction can be integrated into the isolation process as a sample preparation step before HPLC analysis. researchgate.net SPE helps in concentrating and cleaning up the extract, removing interfering substances and enriching the target compounds, such as triterpenoids and saponins (B1172615) from Momordica charantia. researchgate.net

Other Chromatographic Separations

Beyond HPLC and SPE, other chromatographic methods are also utilized in the isolation of compounds from Momordica charantia. These can include techniques such as silica (B1680970) gel column chromatography, RP-18 column chromatography, and Sephadex LH-20 column chromatography, often used in sequence to achieve sufficient purification of various compounds, including triterpenoids and glycosides. researchgate.net

Purity Assessment for Research Applications

The purity of a chemical compound is a critical factor for accurate and reliable results in research applications, particularly in biological assays and structural characterization studies. Assessing the purity of isolated natural products like this compound is essential before they can be effectively utilized in downstream research.

Various analytical techniques are employed to determine the purity of compounds isolated from natural sources. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing and quantifying the components of complex extracts and assessing the purity of isolated compounds foodandnutritionresearch.netfoodandnutritionresearch.netnih.gov. For example, HPLC has been used to analyze the saponin (B1150181) composition and determine the purity of other triterpenoid (B12794562) compounds isolated from Momordica charantia extracts foodandnutritionresearch.netfoodandnutritionresearch.netnih.gov.

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), such as UHPLC-Q-Exactive Orbitrap MS, provides high sensitivity and resolution for the qualitative analysis of chemical components in plant extracts and can be used to assess the purity of isolated compounds nih.govmdpi.com. This method allows for the analysis of compounds without prior separation or extensive purification, providing data for the identification and characterization of constituents nih.gov.

While specific purity percentages for this compound were not consistently provided in the context of research use in the search results, the purity of other related compounds from Momordica charantia has been reported using these analytical techniques. For instance, in studies involving Momordica charantia extracts, the purity of compounds like Momorcharaside A, Momordicoside A, and others was determined using HPLC, with reported purities ranging from approximately 58% to over 97% foodandnutritionresearch.netfoodandnutritionresearch.netnih.gov.

| Compound Name | Purity (%) | Analytical Method | Source |

| Momorcharaside A | 95.759 | HPLC | foodandnutritionresearch.netfoodandnutritionresearch.netnih.gov |

| Momordicoside A | 97.728 | HPLC | foodandnutritionresearch.netfoodandnutritionresearch.netnih.gov |

| Karaviloside XI | 58.086 | HPLC | foodandnutritionresearch.netfoodandnutritionresearch.netnih.gov |

| Momordicoside F2 | 86.041 | HPLC | foodandnutritionresearch.netfoodandnutritionresearch.netnih.gov |

| Momordicoside K | 85.729 | HPLC | foodandnutritionresearch.netfoodandnutritionresearch.netnih.gov |

| Kuguacin N | 94.918 | HPLC | foodandnutritionresearch.netfoodandnutritionresearch.netnih.gov |

| (23E)-3β,7β,25-trihydroxycucubita-5,23-dien-19-al | 97.976 | HPLC | foodandnutritionresearch.netfoodandnutritionresearch.netnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation and can also provide information regarding the purity of a sample, although it typically requires a higher level of purity compared to techniques like MS for definitive analysis mdpi.com.

The application of these analytical methods ensures that researchers are working with well-characterized and sufficiently pure this compound samples, which is fundamental for obtaining reliable and reproducible experimental results in studies investigating its properties or potential biological activities.

Structural Elucidation and Characterization of Momorcharaside B

Advanced Spectroscopic Methodologies for Complex Metabolites

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the structural elucidation of complex natural products.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its elemental composition and structural subunits.

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion or fragment ions. foodb.ca The accurate mass can then be used to calculate the elemental composition of the ion, providing the molecular formula of the compound or its fragments. uni-saarland.de For a complex molecule like Momorcharaside B, HRMS is crucial for confirming the molecular formula, which is typically large due to the presence of the triterpene aglycone and multiple sugar units. For example, the molecular formula of Momordicoside B (also referred to as this compound in some literature) has been reported as C₄₇H₈₀O₁₉, with a calculated molecular weight of 949.1 g/mol and a monoisotopic mass of 948.52938032 Da. nih.gov HRMS measurements provide highly accurate mass values that can distinguish between compounds with very similar nominal masses but different elemental compositions. uni-saarland.de

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. researchgate.netmsu.edu This technique provides valuable information about the structural subunits of the molecule and their connectivity. researchgate.netresearchgate.net

In MS/MS analysis of glycosides like this compound, fragmentation often occurs at the glycosidic linkages, leading to the sequential loss of sugar units. researchgate.net The masses of the resulting fragment ions correspond to the mass of the aglycone and the aglycone with one or more sugar residues attached. Analyzing the mass differences between these fragments allows for the identification of the individual sugar units and their sequence. Fragmentation of the aglycone itself can also provide insights into the structure of the triterpene core. beilstein-journals.org The fragmentation patterns observed in MS/MS experiments, combined with the elemental composition information from HRMS, are essential for piecing together the structure of this compound. researchgate.netresearchgate.net

Data from spectroscopic analyses, including characteristic NMR signals and MS fragmentation ions, are compiled to build a comprehensive picture of the molecule's structure. While specific detailed spectroscopic data tables for this compound were not extensively found in the search results, the general application of these techniques to similar cucurbitane glycosides from Momordica charantia is well-documented, indicating the methodologies used for its characterization. researchgate.netnih.gov

Below is an example of how spectroscopic data might be presented in a research context for a similar compound, illustrating the type of information used in structural elucidation.

| Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) | COSY | HSQC | HMBC (H to C) |

| Aglycone | ... | ... | ... | ... | ... |

| Sugar 1 | ... | ... | ... | ... | ... |

| Sugar 2 | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

The combination of detailed NMR analysis, including 1D and 2D experiments, and high-resolution mass spectrometry with fragmentation studies is the standard approach for the comprehensive structural elucidation and characterization of complex natural products like this compound. science.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Integration for Chiral Discrimination

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio provided by MS. IMS-MS has shown potential for the separation and discrimination of chiral compounds, often by forming diastereomeric complexes with a chiral selector molecule in the gas phase or through chiral derivatization. escholarship.orgnih.govbiorxiv.orgnih.govchemrxiv.org This approach allows enantiomers, which have identical mass-to-charge ratios, to exhibit different mobilities due to variations in their collision cross-sections when interacting with the chiral environment. escholarship.orgbiorxiv.org While IMS-MS is a valuable tool for chiral analysis in various fields, including the study of amino acids and other small molecules, specific reports detailing the application of IMS-MS for the chiral discrimination of this compound were not found in the consulted literature.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that suitable single crystals can be obtained. mit.eduresearchgate.netresearchgate.netnih.gov The determination of absolute configuration by X-ray crystallography relies on anomalous scattering, which causes detectable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in non-centrosymmetric crystals. mit.eduresearchgate.netnih.gov The Flack parameter is commonly used to assess the validity of the assigned absolute configuration. researchgate.netresearchgate.netchem-soc.si While X-ray crystallography is a powerful technique for assigning absolute stereochemistry, particularly important for complex natural products with multiple chiral centers, specific information or reports on the determination of the absolute configuration of this compound using X-ray crystallography were not found in the consulted literature. Determining the absolute configuration of molecules composed primarily of light atoms like carbon, hydrogen, and oxygen can be challenging but is achievable with modern X-ray diffraction techniques and analysis methods, assuming high-quality crystals are available. mit.eduresearchgate.netchem-soc.si

Complementary Analytical Approaches

Beyond high-resolution mass spectrometry and potential crystallographic analysis, other spectroscopic techniques provide crucial complementary information for the structural elucidation of natural products.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Computational Chemistry in Structure Validation

Computational chemistry methods, particularly quantum chemical calculations, play an increasingly important role in complementing experimental data for structure validation and spectroscopic prediction.

Quantum Chemical Modeling for Spectroscopic Prediction

Quantum chemical modeling involves using the principles of quantum mechanics to calculate molecular properties, including spectroscopic parameters. nih.govresearchgate.netyukiozaki.com Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) can be used to predict vibrational frequencies (relevant to IR and Raman spectroscopy) and electronic excitation energies and oscillator strengths (relevant to UV-Vis spectroscopy). nih.govresearchgate.netyukiozaki.comchemrxiv.org Comparing experimentally obtained spectra with computationally predicted spectra for proposed structures can serve as a powerful method for structure validation and confirmation. researchgate.netyukiozaki.comarxiv.org While quantum chemical modeling is a recognized tool for predicting spectroscopic features of organic molecules, specific reports on the application of quantum chemical modeling for spectroscopic prediction specifically for this compound were not found in the consulted literature.

Biosynthetic Pathways and Precursor Studies of Momorcharaside B

General Principles of Triterpenoid (B12794562) Glycoside Biosynthesis

Triterpenoid glycosides are synthesized through a series of enzymatic reactions starting from central metabolic pathways that produce isoprenoid precursors. These precursors are then cyclized to form the triterpene skeleton, followed by various modifications including oxidation and glycosylation.

Mevalonate (B85504) and Methylerythritol Phosphate (B84403) (MEP) Pathways for Isoprenoid Precursors

The biosynthesis of isoprenoids in plants primarily occurs through two distinct pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. The MVA pathway is localized in the cytosol and is the primary route for the synthesis of sesquiterpenes (C15) and triterpenes (C30), including the precursors for sterols. frontiersin.orgrsc.org This pathway begins with acetyl-CoA, which is converted through several steps to isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. frontiersin.orgviper.ac.infiveable.meramauniversity.ac.inslideshare.net The MEP pathway, conversely, operates in the plastids and is responsible for the production of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), as well as the side chains of chlorophylls (B1240455) and carotenoids. rsc.orgresearchgate.netacs.orgnih.gov This pathway starts with glyceraldehyde 3-phosphate (G3P) and pyruvate, leading to the formation of IPP and DMAPP through a different set of intermediates. rsc.org While triterpenes are primarily synthesized via the MVA pathway in the cytosol, there can be some level of cross-talk or exchange of precursors between the two pathways. rsc.orgatlantis-press.com

Glycosylation Mechanisms in Natural Product Synthesis

Glycosylation is a crucial modification in the biosynthesis of triterpenoid glycosides, converting lipophilic triterpene aglycones into more soluble and often more biologically active forms. sci-hub.senih.govresearchgate.netmaxapress.commdpi.comresearchgate.net This process is primarily catalyzed by uridine (B1682114) diphosphate (UDP)-dependent glycosyltransferases (UGTs). sci-hub.senih.govresearchgate.netmaxapress.commdpi.comnih.gov UGTs transfer a sugar moiety from an activated nucleotide sugar (such as UDP-glucose) to a specific acceptor molecule, in this case, a triterpene aglycone or a partially glycosylated triterpenoid. sci-hub.senih.govmaxapress.commdpi.comacs.org Plant UGTs are a large enzyme superfamily, with many involved in the glycosylation of various secondary metabolites. nih.govmaxapress.commdpi.comresearchgate.netmaxapress.com They typically exhibit high specificity for the sugar donor but can show some promiscuity regarding the acceptor molecule, contributing to the structural diversity of glycosides. nih.gov Glycosylation can occur at various positions on the triterpene skeleton, commonly at hydroxyl or carboxyl groups, and can involve the addition of single sugar units or the formation of oligosaccharide chains. researchgate.netmaxapress.comresearchgate.net

Proposed Biosynthetic Routes within Momordica charantia

The biosynthesis of cucurbitane-type triterpenoids, including the aglycone of Momorcharaside B, in Momordica charantia follows the general triterpene biosynthetic pathway, with specific enzymes dictating the formation of the characteristic cucurbitane skeleton and subsequent modifications. The pathway begins with the cyclization of 2,3-oxidosqualene, a triterpene precursor derived from the MVA pathway. nih.govtandfonline.comtandfonline.comresearchgate.net This key step is catalyzed by oxidosqualene cyclases (OSCs). nih.govtandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net Momordica charantia has been shown to contain multiple OSC genes, leading to the production of various triterpene skeletons, including cucurbitadienol, which is a precursor for cucurbitacins. nih.govtandfonline.comtandfonline.comresearchgate.net

Following the formation of the basic cucurbitane skeleton, a series of enzymatic modifications occur, including oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosylation catalyzed by UGTs. tandfonline.comtandfonline.comresearchgate.netnih.govnih.gov These enzymes introduce hydroxyl groups, ketone groups, and ether bridges, and attach sugar moieties at specific positions on the triterpene backbone, leading to the diverse array of cucurbitane-type triterpenoid glycosides found in M. charantia, such as goyaglycosides and momordicosides, which include this compound. tandfonline.comnih.govmdpi.comnih.govnih.govcabidigitallibrary.org Studies have identified CYP450 genes involved in the oxygenation and formation of the characteristic ether bridge in some M. charantia cucurbitacins. nih.gov The specific sequence of oxidation and glycosylation steps determines the final structure of this compound. While the precise enzymatic steps leading directly to this compound are still under investigation, it is understood to involve the core cucurbitane pathway followed by specific hydroxylation and glycosylation events.

Enzymatic Systems and Genetic Regulation in Secondary Metabolite Production

The production of triterpenoid glycosides in Momordica charantia is controlled by a complex interplay of enzymatic systems and genetic regulation. Key enzymes involved include OSCs, CYP450s, and UGTs. nih.govnih.govtandfonline.comtandfonline.comresearchgate.netnih.govnih.govnih.gov

Oxidosqualene cyclases (OSCs) are central to defining the basic triterpene skeleton by catalyzing the cyclization of 2,3-oxidosqualene. nih.govtandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net Different OSCs can produce different triterpene scaffolds, contributing to the structural diversity. nih.govtandfonline.comtandfonline.comresearchgate.net Studies in M. charantia have identified several OSC genes with varying expression patterns in different tissues, suggesting their role in the tissue-specific accumulation of certain triterpenoids. nih.govtandfonline.comresearchgate.netnih.gov

Cytochrome P450 monooxygenases (CYP450s) are a large family of enzymes that catalyze a wide range of oxidation reactions, including hydroxylations, epoxidations, and cleavage reactions, which are crucial for modifying the triterpene skeleton. nih.govnih.govfrontiersin.org In M. charantia, specific CYP450s have been implicated in the oxygenation patterns and the formation of unique structural features of cucurbitacins. nih.govnih.gov

UDP-glycosyltransferases (UGTs) are responsible for attaching sugar moieties to the triterpene aglycones or their modified derivatives. sci-hub.senih.govresearchgate.netmaxapress.commdpi.comresearchgate.netnih.gov This glycosylation step is critical for the formation of triterpenoid glycosides like this compound. sci-hub.senih.govresearchgate.netmaxapress.commdpi.comresearchgate.netnih.gov Plant UGTs exhibit diverse substrate specificities and regioselectivities, leading to the attachment of different sugars at various positions. researchgate.netmaxapress.comresearchgate.netnih.gov The expression levels and activity of specific UGTs determine the glycosylation patterns observed in this compound and other related compounds.

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering offers promising strategies to enhance the biosynthesis of valuable secondary metabolites like this compound in Momordica charantia or heterologous host systems. These strategies typically involve manipulating the genes and enzymes within the biosynthetic pathway to increase the yield of desired compounds or produce novel derivatives.

Approaches include:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing enzymes that catalyze rate-limiting steps in the pathway can channel more metabolic flux towards the production of the target compound. For example, overexpression of certain OSCs in M. charantia hairy roots has been shown to increase the accumulation of specific triterpenoids. nih.govnih.govresearchgate.net

Pathway Engineering: Introducing genes from M. charantia into heterologous hosts, such as yeast or Nicotiana benthamiana, can allow for the reconstitution and production of specific triterpenoids and their glycosides. acs.orgbiorxiv.org This requires the coordinated expression of multiple genes encoding enzymes involved in the aglycone synthesis and subsequent glycosylation.

Enzyme Engineering: Modifying existing enzymes through rational design or directed evolution can improve their catalytic efficiency, alter their substrate specificity, or change their regioselectivity, potentially leading to higher yields or the production of modified triterpenoid glycosides.

Regulation of Transcription Factors: Manipulating the expression or activity of transcription factors that regulate the biosynthetic genes can globally influence the pathway flux. nih.gov

While significant progress has been made in understanding triterpenoid biosynthesis in M. charantia, specifically engineering the pathway for enhanced this compound production requires further elucidation of the specific enzymes and regulatory elements involved in its late-stage biosynthesis, particularly the specific UGTs responsible for its glycosylation pattern.

This compound is a chemical compound that has been the subject of preclinical and in vitro pharmacological investigations, particularly concerning its potential anti-diabetic and anti-microbial activities. Research has explored its effects on glucose metabolism, its molecular targets, and its efficacy against resistant bacterial strains.

Preclinical and in Vitro Pharmacological Investigations of Momorcharaside B

Anti-diabetic Activity Studies

Investigations into the anti-diabetic potential of Momorcharaside B have included examining its influence on glucose metabolism and identifying its molecular targets.

In Vitro Modulation of Glucose Metabolism

Studies suggest that compounds found in Momordica charantia, the plant from which this compound is derived, can influence glucose metabolism. Momordica charantia extracts and isolated components are believed to exert hypoglycemic effects through various processes, including stimulating insulin (B600854) secretion from pancreatic beta cells and promoting glucose uptake in the liver and peripheral cells. nih.govmdpi.com Some compounds from M. charantia have shown significant insulin-releasing activity in in vitro models using MIN6 β-cells. nih.gov The plant is thought to facilitate glucose metabolism throughout the body, not just in specific organs, partly due to compounds like charantin and momordicin. jbino.com These compounds may also inhibit enzymes involved in the breakdown of disaccharides, thereby reducing glucose release into the bloodstream. jbino.com Momorcharaside A and B, specifically, have been noted as triterpenes found in Momordica charantia with recognized hypoglycemic properties. ijams-bbp.net

Molecular Target Identification and Interaction (e.g., Protein Kinase C Delta - PRKCD)

Network pharmacology studies investigating the mechanisms of Momordica charantia in treating Type 2 Diabetes Mellitus (T2DM) have identified Protein Kinase C Delta (PRKCD) as a potential key target. researchgate.netresearchgate.netresearchgate.net PRKCD is a hub gene in the functional gene network related to T2DM, and its overexpression has been observed in both prediabetic and diabetic patients. researchgate.netresearchgate.netresearchgate.net this compound has been identified as one of the active constituents of Momordica charantia that interacts with the PRKCD protein. researchgate.netresearchgate.netresearchgate.net

Computational Studies: Molecular Docking and Molecular Dynamics Simulations

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction between this compound and potential molecular targets like PRKCD. Molecular docking studies identified this compound as one of the top active constituents of Momordica charantia showing favorable binding affinity to the PRKCD protein, with a docking score of -7.9 kcal/mol. researchgate.netresearchgate.netresearchgate.net Molecular dynamics simulations have further assessed the stability of the complex formed between PRKCD and this compound. These simulations indicated that the complex of this compound and PRKCD exhibited good stability over a 100 ns simulation period. researchgate.netresearchgate.net this compound was observed to form hydrogen bonds with the PRKCD protein, contributing to the stability of the complex. researchgate.net Other computational studies using molecular docking have also explored the interaction of this compound with targets like DPP4 (dipeptidyl peptidase 4), another enzyme relevant to diabetes, showing strong interaction and hydrogen bond formation. tapchikhoahochongbang.vn

Anti-microbial Activity and Resistance Modulation

Research has also explored the anti-microbial potential of this compound, particularly its efficacy against resistant bacterial strains and its ability to modulate antibiotic resistance.

Efficacy against Specific Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

This compound has been investigated for its activity against Methicillin-Resistant Staphylococcus aureus (MRSA). sci-hub.senih.govscience.govnih.govmpu.edu.moresearchgate.netfrontiersin.orgnih.govscience.govscience.govresearchgate.net Studies, including both computational and experimental approaches, have examined the effects of combining this compound, often as a constituent of herbal extracts, with antibiotics like oxacillin (B1211168) against MRSA strains. nih.govscience.govmpu.edu.moresearchgate.net While Momordica charantia extract itself was not found to have beneficial effects in inhibiting MRSA in one study, this compound, as an isolated constituent or in combination with other phytochemicals, has shown potential. nih.govscience.govmpu.edu.moresearchgate.net this compound, alongside other compounds, has been predicted to be effective against MRSA. sci-hub.senih.govscience.govmpu.edu.moresearchgate.netfrontiersin.orgnih.govscience.govscience.govresearchgate.net

Investigation of Inhibitory Targets (e.g., Penicillin Binding Proteins - PBP2a, PBP4)

The mechanism by which this compound exerts its anti-microbial effects, particularly against MRSA, has been linked to the inhibition of key bacterial targets, specifically Penicillin Binding Proteins (PBPs). MRSA resistance to β-lactam antibiotics is primarily due to the production of PBP2a, which has a reduced affinity for these antibiotics. sci-hub.senih.govresearchgate.net Computational studies, such as molecular docking, have predicted this compound to be an inhibitor of PBP2a and PBP4. sci-hub.senih.govscience.govmpu.edu.moresearchgate.netfrontiersin.orgnih.govscience.govscience.govresearchgate.net These proteins are crucial for bacterial cell wall synthesis. nih.govresearchgate.net The predicted inhibition of PBP2a or PBP4 by this compound suggests a potential mechanism for its synergistic antibacterial effect when used in combination with β-lactam antibiotics against MRSA. sci-hub.senih.govnih.govmpu.edu.moresearchgate.netfrontiersin.orgnih.govscience.govscience.govresearchgate.net this compound has been confirmed in some studies to be an inhibitor of PBP2a or PBP4. frontiersin.orgnih.gov

Synergistic Effects with Established Antibiotics

Studies have investigated the potential of phytochemicals, including this compound, to act synergistically with established antibiotics, particularly against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA). In silico molecular docking studies predicted that this compound, alongside other phenolic compounds like tiliroside, pinoresinol, and magnatriol B, could potentially inhibit PBP2a or PBP4, enzymes crucial for bacterial cell wall synthesis and often implicated in antibiotic resistance in MRSA. sci-hub.senih.govresearchgate.netscience.govresearchgate.net This suggests a potential mechanism by which this compound might enhance the effectiveness of beta-lactam antibiotics. While M. charantia extract itself did not show beneficial effects in inhibiting MRSA in one study, the isolated compound this compound was identified as a potential PBP inhibitor based on computational analysis. nih.govresearchgate.netscience.gov The concept of synergism between natural compounds and antibiotics is viewed as a strategy to potentially decrease microbial resistance and toxicity by allowing lower concentrations of both agents to be used while increasing the sensitivity of multidrug-resistant bacteria to antibiotics. sci-hub.seresearchgate.net

Anti-cancer/Anti-tumor Research (In Vitro Models)

Momordica charantia and its constituents, including triterpenoids and triterpene glycosides like this compound, have been the subject of in vitro anti-cancer research. biomedpharmajournal.orgsemanticscholar.orgresearchgate.netbotanyjournals.com These investigations explore the effects of these compounds on various cancer cell lines.

Anti-proliferative Effects on Cancer Cell Lines

Extracts and isolated compounds from M. charantia have demonstrated anti-proliferative effects on a number of cancer cell lines in vitro. Studies have reported that M. charantia products can inhibit the proliferation of various cancer cells, including those from breast cancer (MCF-7 and MDA-MB-231), liver cancer (HepG2), cervical cancer (HeLa), ovarian cancer (SpLi-221, SKOV-3), pancreatic carcinoma (BxPC-3, MiaPaCa-2, AsPC-1, Capan-2), colon cancer (HCT116), lung adenocarcinoma (A549, CL1), nasopharyngeal carcinoma (Hone-1), and gastric adenocarcinoma (AGS). biomedpharmajournal.orgsemanticscholar.orgbotanyjournals.comwum.edu.plrain-tree.comresearchgate.net While many studies focus on crude extracts or other specific compounds like Momordicine-I or MAP30, the presence of triterpene glycosides, including this compound, in these extracts suggests their potential contribution to the observed anti-proliferative activities. biomedpharmajournal.orgsemanticscholar.orgresearchgate.netbotanyjournals.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anti-cancer effects of M. charantia extracts and some of its bioactive components in vitro are often linked to the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that M. charantia extracts can induce apoptosis through mechanisms involving increased PARP cleavage and caspase activation. biomedpharmajournal.orgsemanticscholar.org Cell cycle arrest, particularly in the G2/M or S phases, has also been observed in various cancer cell lines treated with M. charantia extracts or compounds. biomedpharmajournal.orgsemanticscholar.orgbotanyjournals.comresearchgate.net These effects suggest that this compound, as a component of these extracts, could play a role in triggering programmed cell death and halting the uncontrolled division characteristic of cancer cells.

Modulation of Key Signaling Pathways (e.g., c-Met, Akt, β-catenin, Src, FAK, MMPs)

Research into the mechanisms behind the anti-cancer effects of M. charantia has identified the modulation of several key signaling pathways. Studies have indicated that M. charantia extracts can affect pathways involving c-Met, Akt, β-catenin, Src, FAK, and MMPs (Matrix Metalloproteinases). biomedpharmajournal.orgsemanticscholar.orgmdpi.com For instance, the anti-cancer mechanism in lung adenocarcinoma cells was linked to increased apoptosis and ROS production, along with the activation of Src and FAK, which subsequently reduced the expression of downstream Akt, β-catenin, and MMPs. biomedpharmajournal.orgsemanticscholar.org Momordicine-I, another compound from M. charantia, has been shown to inhibit c-Met signaling in oral cancer models. biomedpharmajournal.orgmdpi.com While specific studies detailing this compound's direct impact on each of these pathways are limited in the provided context, its presence within active M. charantia extracts suggests a potential involvement in the observed modulation of these critical cancer-related signaling cascades.

Impact on Cellular Bioenergetics (e.g., Glucose and Lipid Metabolism)

Some studies on M. charantia extracts have explored their impact on the cellular bioenergetics of cancer cells, particularly concerning glucose and lipid metabolism. Bitter melon extract has been reported to inhibit glucose and lipid metabolism in head and neck cancer preclinical models. mdpi.com Furthermore, in a triple-negative breast cancer model, M. charantia extract inhibited the accumulation of esterified cholesterol by inhibiting key enzymes and proteins involved in lipid metabolism, such as ACAT-1, SREBP-1, SREBP-2, and FASN. biomedpharmajournal.orgsemanticscholar.org Activation of the AMPK pathway, a crucial regulator of energy homeostasis and glucose and lipid metabolism, has also been linked to the effects of M. charantia compounds like Momordicine-I and Momordicosides. biomedpharmajournal.orgsemanticscholar.orgresearchgate.net These findings suggest that this compound, as a constituent, might contribute to the disruption of energy metabolism in cancer cells, a strategy being explored in cancer therapy.

Hepatoprotective Effects

Mitigation of Liver Injury in Stress Models

Research has indicated that Momordica charantia water extract (MWE), containing various active substances including saponins (B1172615), polysaccharides, proteins, and peptides, demonstrates a protective effect against liver injury in restraint-stressed mice foodandnutritionresearch.net. While the studies specifically mention MWE and its components broadly, the context of this compound as a saponin (B1150181) found in Momordica charantia suggests its potential contribution to these observed effects. Restraint stress has been shown to increase liver enzyme activities like AST and ALT, and MWE treatment reduced these levels in stressed mice foodandnutritionresearch.net. This suggests a potential for compounds within MWE, possibly including this compound, to mitigate stress-induced hepatic damage.

Mechanisms involving Oxidative Stress and Mitochondrial Function (e.g., ROS, iNOS, mitochondrial respiratory chain complexes)

The protective effects of Momordica charantia water extract against liver injury in stressed mice are linked to mechanisms involving oxidative stress and mitochondrial function foodandnutritionresearch.net. MWE was found to enhance the anti-oxidative capacity in the livers of these mice by increasing the activity of enzymes like GSH-PX and the content of GSH, while reducing the overproduction of lipid peroxidation products and nitric oxide (NO) foodandnutritionresearch.net. Furthermore, MWE demonstrated a protective effect on liver mitochondria by reducing the production of mitochondrial reactive oxygen species (ROS), helping to restore mitochondrial membrane potential, and enhancing the activities of mitochondrial respiratory chain complexes I and II foodandnutritionresearch.net. Oxidative stress, characterized by an imbalance between ROS production and antioxidant defenses, is a significant contributor to cellular damage and has been implicated in various pathologies, including liver diseases and stress-induced injury nih.govmdpi.com. Mitochondria are a primary source of ROS, and their dysfunction can exacerbate oxidative stress and lead to cellular damage and death nih.gov. The observed effects of MWE on these parameters suggest that components like this compound may play a role in modulating oxidative stress and preserving mitochondrial function in the context of liver injury.

Other Biological Activities under Investigation (Mechanistic Aspects)

Anthelmintic Properties

Studies on Momordica charantia have explored its anthelmintic properties. Research indicates that extracts from the plant, containing various phytochemicals including saponins, may possess activity against gastrointestinal nematodes nih.govphcogrev.com. While specific studies on this compound's isolated anthelmintic effects require further investigation, the presence of saponins in Momordica charantia and the traditional use of the plant for treating helminthiases suggest a potential for this compound in this area nih.govphcogrev.com. In vitro studies using plant extracts have demonstrated anthelmintic effects such as inducing paralysis and mortality in earthworms and inhibiting egg hatching and larval development in nematodes like Haemonchus contortus nih.govphcogrev.comnih.gov. The mechanisms of action for plant-derived anthelmintics can involve various pathways, including affecting parasite motility, egg hatching, and membrane permeability ethnobotanyjournal.org.

Antiviral Properties

Momordica charantia has been reported to possess antiviral properties nih.govijrap.netijprajournal.com. Studies have indicated in vitro antiviral activity of Momordica charantia extracts against various viruses, including Epstein-Barr, HSV-1, HIV, coxsackievirus B3, and polio viruses ijrap.net. While the specific contribution of this compound to these effects is not explicitly detailed in the provided search results, the plant as a whole is recognized for its antiviral potential nih.govijrap.net. The mechanisms of antiviral action of plant compounds can involve interfering with different stages of the viral replication cycle, such as preventing viral attachment to host cells mdpi.com.

Immunomodulatory Effects

Momordica charantia and its components have been investigated for immunomodulatory effects nih.govresearchgate.net. Bioactive peptides derived from fermented camel milk, for instance, have shown immunomodulatory and anti-inflammatory effects, and network pharmacology and molecular docking studies are being used to elucidate their mechanisms frontiersin.org. While this specific example is not directly about this compound, it illustrates the type of research being conducted to understand the immunomodulatory potential of natural compounds. Momordica charantia itself is mentioned in the context of possessing immunomodulatory activities researchgate.net. The immunomodulatory effects of natural compounds can involve influencing the activity and secretion of immune cells and cytokines tcsurg.orgnih.gov.

Antioxidant and Anti-inflammatory Properties

Momordica charantia is known for its antioxidant and anti-inflammatory properties foodandnutritionresearch.netnih.gov. These properties are often linked and play a crucial role in the protective effects observed in various disease models, including liver injury mdpi.comscientificarchives.com. Antioxidant compounds help to neutralize reactive oxygen species, reducing oxidative stress and preventing damage to cellular components nih.govmdpi.com. Anti-inflammatory compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators scientificarchives.commdpi.com. The study on restraint-stressed mice highlights the enhancement of antioxidant capacity and reduction of oxidative stress markers in the liver by Momordica charantia extract foodandnutritionresearch.net. The interplay between oxidative stress and inflammation is well-established, with oxidative stress contributing to inflammation and vice versa nih.gov. The presence of antioxidant and anti-inflammatory properties in Momordica charantia suggests that this compound may contribute to these effects, although specific data on isolated this compound in the provided results are limited to its potential role within the context of the whole plant extract's activities.

Synthetic Chemistry and Derivatization Studies of Momorcharaside B

Total Synthesis Approaches to Momorcharaside B and Related Cucurbitane Triterpenoid (B12794562) Glycosides

Total synthesis aims to construct complex molecules from simpler, readily available precursors through a series of controlled chemical reactions. For molecules with intricate structures and multiple stereocenters, such as this compound, total synthesis is a significant challenge. While specific details on the total synthesis of this compound were not extensively found in the search results, research on the total synthesis of related cucurbitane triterpenoid glycosides provides insights into the potential strategies and challenges involved anyflip.com. Cucurbitane triterpenoid glycosides share a common cucurbitane core structure, which is a modified tetracyclic triterpene, attached to one or more sugar moieties nih.govanyflip.com.

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis is a strategic approach to planning organic synthesis by working backward from the target molecule to simpler starting materials libretexts.orgub.eduwikipedia.org. This involves identifying key disconnections in the target molecule's structure that correspond to known or plausible synthetic reactions in the forward direction libretexts.orgwikipedia.org. For a complex molecule like this compound, a retrosynthetic analysis would involve disconnecting the glycosidic linkages to reveal the triterpenoid aglycone and the sugar units anyflip.com. Further disconnections would be made within the cucurbitane core, aiming to break it down into smaller, synthesizable fragments libretexts.orgub.edu. Key intermediates would likely include the isolated cucurbitane aglycone and appropriately protected sugar donors anyflip.com. The complexity of the cucurbitane scaffold, with its multiple rings, functional groups, and stereocenters, necessitates careful consideration of reaction selectivity and efficiency during the retrosynthetic planning ub.edu.

Stereoselective Synthesis Strategies

Stereoselective synthesis is essential for the construction of chiral molecules like this compound, which possesses numerous stereocenters ethz.chrsc.org. Stereoselective strategies aim to control the formation of new stereocenters and the relative configuration between existing ones ethz.chnih.gov. For cucurbitane triterpenoid glycosides, this would involve employing reactions that favor the formation of specific stereoisomers at each step ethz.chnih.gov. Techniques such as asymmetric catalysis, chiral auxiliaries, and substrate control are commonly used in stereoselective synthesis ethz.chnih.govnih.gov. The synthesis of the complex cucurbitane core would likely require a combination of these strategies to establish the correct configuration at each of its many chiral centers rsc.orgnih.gov. Stereoselective glycosylation reactions are also critical for attaching the sugar units to the aglycone with the correct anomeric configuration anyflip.com.

Semisynthesis and Chemical Modification for Structure-Activity Relationship (SAR) Studies

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to create derivatives ethz.chnih.gov. This approach is particularly useful for complex natural products that are difficult to obtain through total synthesis or are available in limited quantities nih.gov. For this compound, semisynthesis could involve isolating the compound from Momordica charantia and then performing targeted chemical modifications to specific functional groups, such as hydroxyl groups or the glycosidic linkage nih.govnih.gov.

Chemical modification of this compound and related cucurbitane triterpenoid glycosides is a valuable strategy for Structure-Activity Relationship (SAR) studies nih.govmdpi.com. By systematically altering different parts of the molecule and evaluating the biological activity of the resulting derivatives, researchers can gain insights into which structural features are essential for activity nih.govmdpi.com. For example, modifications to the sugar moieties or specific positions on the cucurbitane core could reveal their importance for binding to biological targets or influencing pharmacokinetic properties nih.gov. Semisynthesis allows for the generation of a library of analogs with targeted structural variations, facilitating comprehensive SAR investigations nih.gov.

Derivatization Techniques for Enhanced Analytical Characterization

Derivatization is a technique used in analytical chemistry to chemically modify a compound to improve its properties for analysis numberanalytics.comamericanpharmaceuticalreview.comchromatographyonline.com. For complex and often polar molecules like this compound, derivatization can enhance their detectability, separation, and structural characterization numberanalytics.comchromatographyonline.comlibretexts.org.

Improvement of Chromatographic Separation

This compound is a polar glycoside, which can sometimes present challenges in chromatographic separation, particularly with techniques like gas chromatography (GC) libretexts.orgsigmaaldrich.com. Derivatization can improve chromatographic behavior by increasing volatility or altering polarity chromatographyonline.comsigmaaldrich.com. For instance, silylation, a common derivatization technique, replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule less polar and more volatile, thus improving its suitability for GC analysis chromatographyonline.comsigmaaldrich.com. While liquid chromatography (LC), such as UHPLC-MS, is commonly used for analyzing this compound in complex mixtures, derivatization can still be beneficial for improving peak shape, resolution, or retention in certain LC modes nih.govlibretexts.orgresearchgate.net. The choice of derivatization reagent and method depends on the functional groups present in this compound and the specific chromatographic technique being used chromatographyonline.comsigmaaldrich.com.

Facilitation of Spectroscopic Analysis and Structural Diagnostics

Derivatization can also facilitate the spectroscopic analysis and structural diagnostics of this compound, particularly when using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy wikipedia.orgnumberanalytics.comfrontiersin.org. In MS, derivatization can improve ionization efficiency and influence fragmentation patterns, leading to more sensitive detection and richer structural information numberanalytics.com. For example, introducing a charged or easily ionizable group can enhance MS signal intensity numberanalytics.com.

In NMR spectroscopy, derivatization can be used to simplify complex spectra or to provide additional structural constraints wikipedia.orgfrontiersin.org. For instance, acetylation of hydroxyl groups can simplify the hydroxyl region of the NMR spectrum and introduce characteristic signals that aid in assignment wikipedia.orgfrontiersin.org. Chiral derivatizing agents can be used to determine the enantiomeric purity or absolute configuration of chiral centers within the molecule ethz.ch. While the provided search results did not detail specific derivatization strategies specifically for this compound's spectroscopic analysis, the general principles of derivatization in analytical chemistry apply numberanalytics.comamericanpharmaceuticalreview.comchromatographyonline.com. UHPLC-MS is a powerful hyphenated technique that has been successfully applied for the identification and characterization of this compound in complex extracts, often without the need for prior derivatization for basic detection, but derivatization could be employed for more in-depth structural investigations or to enhance sensitivity for specific analyses nih.govnih.gov.

Advanced Research Perspectives and Future Directions

Systems Biology and Multi-Omics Integration in Momorcharaside B Research

Systems biology and the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) offer a holistic view of biological systems, providing a more comprehensive understanding compared to traditional approaches nih.govresearchgate.netnih.gov. Applying these techniques to this compound research can reveal the intricate molecular networks and pathways influenced by this compound. While integrating different omics platforms presents ongoing challenges due to inherent data differences, the tools and approaches used in metabolomics, which studies the downstream products of gene, transcript, and protein interactions, can aid in integrating complex multi-omics datasets nih.govresearchgate.netnih.gov. A successful systems biology experiment often requires multi-omics data generated from the same samples, although this is not always feasible due to limitations nih.gov. The application of multi-omics integration in this compound research could involve identifying global changes in gene expression, protein profiles, and metabolic pathways in response to treatment with the compound, providing insights into its mechanisms of action at a systems level.

Advanced Computational Modeling and Artificial Intelligence in Molecular Target Prediction

Advanced computational modeling and artificial intelligence (AI) are becoming increasingly valuable in predicting molecular targets and understanding the interactions of natural compounds like this compound mdpi.com. Studies have utilized in silico molecular docking to investigate the binding affinities of compounds from Momordica charantia, including this compound, to potential targets such as penicillin-binding proteins 2a (PBP2a) and 4 (PBP4) in methicillin-resistant Staphylococcus aureus (MRSA) science.govscience.govfrontiersin.org. These computational predictions suggested this compound as a potential inhibitor of these proteins science.govscience.govfrontiersin.org. Furthermore, molecular dynamics simulations can assess the stability and interaction of compounds like this compound with target proteins, providing insights into the binding mechanisms researchgate.netresearchgate.net. For instance, molecular dynamics simulations have shown this compound exhibiting good stability and forming hydrogen bonds with the PRKCD protein, suggesting a potential mechanism of action in type 2 diabetes mellitus researchgate.netresearchgate.net. AI learning strategies are also being developed for integrated analyses of different omics data types, which could improve target discovery for compounds like this compound, even with incomplete datasets mdpi.com.

Table 1: Computational Prediction and Simulation Data for this compound

| Target Protein | Method | Finding | Source |

| PBP2a, PBP4 | In silico docking | Predicted inhibitor | science.govscience.govfrontiersin.org |

| PRKCD | Molecular Dynamics Sim | Good stability, formed hydrogen bonds | researchgate.netresearchgate.net |

Exploration of Novel Bioactivities and Molecular Mechanisms

While this compound is recognized as a constituent of Momordica charantia, known for various biological activities biomedpharmajournal.orgsemanticscholar.orgmdpi.comresearchgate.netresearchgate.net, the exploration of novel bioactivities and the detailed molecular mechanisms of this compound specifically are ongoing areas of research. Studies have identified this compound among compounds predicted to inhibit PBP2a or PBP4, suggesting potential in combating antibiotic resistance science.govscience.govfrontiersin.org. Additionally, molecular docking and dynamics simulations point towards its interaction with proteins like PRKCD, potentially relevant to type 2 diabetes mellitus researchgate.netresearchgate.net. Research into the anti-aging effects of Momordica charantia extract, which contains this compound, has indicated the activation of pathways like PI3K/AKT signaling mdpi.com. Future research aims to elucidate the precise molecular targets and signaling pathways through which this compound exerts its effects, potentially uncovering novel therapeutic applications beyond those currently explored.

Multidisciplinary Approaches in Natural Product Research

Advancing the understanding and utilization of natural compounds like this compound necessitates multidisciplinary approaches. This involves the collaboration of chemists for isolation and characterization, biologists for in vitro and in vivo bioactivity testing, computational scientists for target prediction and mechanism elucidation, and engineers for developing sustainable production methods. The research identified highlights the use of techniques ranging from LC-HRESIMS for compound identification to molecular docking and dynamics simulations for studying interactions mdpi.comresearchgate.netresearchgate.net. The investigation into the synergistic effects of natural compounds and antibiotics against resistant bacteria exemplifies a multidisciplinary effort combining experimental and computational methods science.govfrontiersin.org. Future research will increasingly rely on integrating expertise from diverse scientific fields to fully unlock the potential of this compound and other natural products.

Q & A

Q. What are the key physicochemical and pharmacokinetic properties of Momorcharaside B relevant to its antibacterial activity?

this compound exhibits a log P value of 2.64, indicating moderate lipophilicity, and a high human intestinal absorption (HIA) prediction of 96%, suggesting favorable oral bioavailability. It is a non-inhibitor of cytochrome P450 (CYP) enzymes and the hERG channel, with a low Ames test score (0.27), confirming non-mutagenicity . Researchers should prioritize these properties in early-stage drug discovery using computational tools like SwissADME or ADMETLab and validate them via in vitro assays (e.g., Caco-2 permeability for HIA, CYP inhibition panels).

Q. How can researchers ensure the reproducibility of this compound synthesis and characterization in academic settings?

Detailed experimental protocols must include:

- Synthesis : Precise reaction conditions (solvents, catalysts, temperatures) and purification methods (e.g., HPLC gradients).

- Characterization : Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and chromatographic purity data (HPLC/UV).

- Documentation : Cross-referencing with established databases (e.g., PubChem, Reaxys) and adherence to journal guidelines for compound validation (e.g., Beilstein Journal of Organic Chemistry’s requirements for new compounds) .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s anti-MRSA activity?

Use minimum inhibitory concentration (MIC) assays against methicillin-resistant Staphylococcus aureus (MRSA) strains, with oxacillin as a control. Pair this with time-kill curve studies to assess bactericidal vs. bacteriostatic effects. Include cytotoxicity assays (e.g., mammalian cell lines like HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. What methodological approaches are recommended to investigate the synergistic effects of this compound with existing antibiotics against MRSA?

- Checkerboard Assays : Test fractional inhibitory concentration indices (FICIs) by combining this compound with β-lactams (e.g., oxacillin) or vancomycin.

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to MRSA targets like penicillin-binding protein 2a (PBP2a), followed by surface plasmon resonance (SPR) for binding affinity validation .

- Resistance Induction : Serial passage experiments to monitor potential resistance development under sub-MIC conditions.

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data for this compound?

- Validation Steps : Re-run computational models with updated parameters (e.g., protonation states, solvation effects).

- Experimental Replication : Use orthogonal assays (e.g., isothermal titration calorimetry vs. SPR for binding studies).

- Data Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify variability and identify outliers. Discuss limitations in the Discussion section, referencing conflicting evidence .

Q. What strategies can optimize this compound’s pharmacokinetic profile for in vivo studies?

- Formulation : Use nanoemulsions or liposomes to enhance solubility if poor absorption is observed.

- Metabolic Stability : Assess liver microsome stability and identify metabolites via LC-MS/MS.

- In Vivo PK/PD : Conduct murine models with dose-ranging studies to correlate plasma concentrations with efficacy .

Data Presentation and Analysis

Q. How should researchers present complex ADME/Tox data for this compound in manuscripts?

- Tables : Include columns for key parameters (log P, HIA, CYP inhibition, Ames test).

- Figures : Use radar plots to visualize ADME/Tox profiles relative to clinical benchmarks.

- Supplemental Data : Provide raw datasets (e.g., docking scores, chromatograms) in repositories like Figshare or Zenodo, citing these in the main text .

Q. What statistical methods are appropriate for analyzing synergistic interactions between this compound and antibiotics?

- FICI Interpretation : Classify synergy (FICI ≤0.5), additive effects (0.5–1), or antagonism (>1).

- Dose-Response Modeling : Use CompuSyn software for dose-effect analysis.

- Uncertainty Quantification : Report 95% confidence intervals for MIC values and synergy indices .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate bias in mechanistic studies of this compound?

- Blinding : Assign compound labels (e.g., "Compound X") during assay execution to prevent observer bias.

- Positive/Negative Controls : Include known PBP2a inhibitors (e.g., ceftaroline) and solvent controls.

- Pre-registration : Deposit study protocols on platforms like Open Science Framework before experimentation .

Q. What steps ensure compliance with ethical guidelines when publishing this compound research?

- Animal Studies : Follow ARRIVE guidelines for in vivo experiments, including ethics committee approval numbers.

- Data Transparency : Disclose conflicts of interest and funding sources in the Acknowledgements section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.